molecular formula C7H12O2 B2551575 3,4-Dimethyl-2-pentenoic acid CAS No. 32557-37-2

3,4-Dimethyl-2-pentenoic acid

Cat. No.: B2551575
CAS No.: 32557-37-2
M. Wt: 128.171
InChI Key: BLROLNSSBGCUAD-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-pentenoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.171. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Industrial Applications

  • Improved Synthesis for Industrial Use : 3,4-Dimethyl-2-pentenoic acid has been synthesized in a more efficient manner for industrial applications. This synthesis involves Claisen rearrangement and transesterification, yielding a high purity product that is significant for pyrethroid pesticide production (Chu-he, 2012).

Chemical Reactions and Synthesis

  • Electrochemical Carboxylation : This compound can be synthesized through electrochemical carboxylation. This method involves the reaction of atmospheric carbon dioxide with specific bromides in the presence of certain catalysts, yielding this compound as a product. This process is significant for producing dienes used in various chemical reactions (Senboku et al., 1998).

Photochemistry

  • Photoisomerization Studies : Research on this compound includes its transformation under ultraviolet light. This compound undergoes quantitative isomerization under specific conditions, which is an important process in photochemistry and the study of reaction mechanisms (Biot et al., 2010).

Metabolism and Biochemical Effects

  • Metabolic Studies : There has been research on how this compound is metabolized in biological systems. For example, studies have explored its conversion to other compounds in rat heart mitochondria, revealing insights into its metabolic pathways and effects on enzyme activity. This type of research is crucial for understanding the biochemical impact of this compound in living organisms (Schulz, 1983).

Biological and Pathophysiological Studies

  • Exploring Toxicity and Syndromes : Investigations have been conducted on the role of this compound in inducing certain pathophysiological conditions in animal models. For instance, its contribution to liver injury and other cellular damage in experimental models has been a subject of study, providing valuable insights into the toxicological aspects of this compound (Hidaka et al., 1991).

Catalysis and Chemical Transformations

  • Use in Catalytic Processes : Research on this compound includes its role in catalytic processes, such as its involvement in bromination reactions. This aspect is critical for understanding its utility in organic synthesis and the development of new chemical methodologies (Goodman & Detty, 2004).

Safety and Hazards

The safety data sheet for 2,2-Dimethyl-4-pentenoic acid indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation .

Properties

IUPAC Name

(E)-3,4-dimethylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLROLNSSBGCUAD-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C/C(=O)O)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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